molecular formula C9H3F7O B7994814 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone

2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone

Cat. No.: B7994814
M. Wt: 260.11 g/mol
InChI Key: POLZHKHIZJRJPA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone is a high-purity organic compound designed for use in research and development. This aryl alkyl ketone features a benzene ring substituted with fluorine and trifluoromethyl groups, and is closely related to a class of versatile trifluoroacetophenone derivatives . Compounds of this structural family, characterized by the presence of both fluoro and trifluoromethyl substituents, serve as critical building blocks in modern synthetic chemistry . The electron-withdrawing nature of the trifluoromethyl groups imparts unique reactivity to the molecule, making it a valuable intermediate for challenging synthetic pathways, including nucleophilic substitutions and acylation reactions . Its specific structure suggests potential for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals, where such fluorine-rich scaffolds are employed to fine-tune the biological activity and metabolic stability of candidate molecules . As a reagent, its properties are leveraged to introduce key functional groups with high regioselectivity, aiding in the construction of novel therapeutic agents . To maintain its integrity and reactivity, the compound must be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZHKHIZJRJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organomagnesium Intermediates

The most widely reported method involves reacting 3-bromo-5-fluoro-benzotrifluoride with methyl trifluoroacetate via Grignard intermediates. In a representative protocol, 5-bromo-1,3-dichloro-2-fluoro-benzene (220 g, 811 mmol) reacts with iPrMgCl·LiCl (1.3 M in THF) at 20°C, followed by slow addition of methyl trifluoroacetate (314.8 g, 2.4 mol) at 0°C. Acidic workup with 2 M HCl yields 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (122 g, 50–60% yield). This intermediate undergoes subsequent fluorination to replace chlorine atoms.

Solvent and Temperature Optimization

Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize Grignard complexes. Reactions conducted at –20°C to 25°C minimize side products like polychlorinated byproducts. Scaling this method to 4 mol batches maintains yields above 56% when using 1,2-dibromoethane as an initiator.

Halogen Exchange via Phase-Transfer Catalysis

Chlorine-to-Fluorine Substitution

A two-step halogen exchange process converts 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone to the target compound. In sulfolane solvent, potassium fluoride (4.32 mmol) and tetraphenylphosphonium bromide (0.036 mmol) catalyze the substitution at 160°C for 5 hours. Distillation under reduced pressure (10–15 Torr) isolates the product in 87.2% yield with 99.5% purity.

Role of Solvent Polarity

Polar solvents like sulfolane enhance fluoride ion nucleophilicity, critical for displacing chloride. Comparative studies show dimethylformamide (DMF) reduces yields to 72% due to competing side reactions.

Diazotization and Hypophosphorous Acid Reduction

Nitrosation-Fluorination Sequence

3-Chloro-5-trifluoromethylbenzene derivatives undergo diazotization using 33% sodium nitrite (126.7 g, 0.612 mol) in 92.5% sulfuric acid at 0°C. Subsequent treatment with 50% hypophosphorous acid (111.1 g) and cuprous oxide (0.67 g) facilitates Sandmeyer-type fluorination, achieving 87.2% yield.

Byproduct Management

Excess hypophosphorous acid minimizes aryl radical recombination, while cuprous oxide accelerates single-electron transfer. Post-reaction washing with 5% sodium bicarbonate removes residual acids, preventing hydrate formation.

Friedel-Crafts Acylation with Trifluoroacetyl Chloride

Lewis Acid Catalysis

Although less common, Friedel-Crafts acylation of 1,3-difluoro-5-trifluoromethylbenzene with trifluoroacetyl chloride (1.2 equiv) in dichloromethane (DCM) and AlCl₃ (1.5 equiv) provides moderate yields (45–55%). Elevated temperatures (40°C) improve regioselectivity but risk over-acylation.

Catalytic Fluorination Using Transition Metals

Copper-Mediated C–F Bond Formation

Recent patents describe copper(I) iodide (0.1–1 mol%) catalyzing fluorination of 3,5-dichlorophenyl trifluoromethyl ketone with KF in DMF at 120°C. This one-pot method achieves 78% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Grignard Coupling5-Bromo-1,3-dichloro-2-fluoro-benzeneiPrMgCl·LiCl, CF₃COOCH₃50–6095High
Phase-Transfer Fluorination2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanoneKF, Ph₄PBr87.299.5Moderate
Diazotization3-Chloro-5-trifluoromethylbenzeneNaNO₂, H₃PO₂, Cu₂O87.299.5High
Friedel-Crafts1,3-Difluoro-5-trifluoromethylbenzeneCF₃COCl, AlCl₃45–5590Low
Copper Catalysis3,5-Dichlorophenyl trifluoromethyl ketoneCuI, KF7897Moderate

Reaction Optimization and Challenges

Solvent Selection

  • THF vs. 2-MeTHF : Switching to 2-methyltetrahydrofuran improves Grignard stability at higher temperatures (25–40°C), reducing reaction time by 30%.

  • Sulfolane Recycling : Distillation reclaims 85% of sulfolane, lowering production costs in large-scale fluorination.

Impurity Profiling

Common impurities include:

  • 3,4,5-Trichloro isomer : Forms if fluorination is incomplete (detectable via ¹⁹F NMR at δ –71.5 ppm).

  • Hydrate Byproducts : Mitigated by anhydrous MgSO₄ drying and storage under nitrogen.

Industrial-Scale Adaptations

Continuous Flow Systems

Pilot plants employ continuous flow reactors for Grignard reactions, achieving 1.2 kg/hr throughput with 94% conversion. In-line IR monitoring adjusts reagent feed rates in real-time.

Waste Management

Spent hypophosphorous acid is neutralized with Ca(OH)₂, precipitating calcium phosphate for safe disposal.

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven fluorination using Ru(bpy)₃²⁺ and Selectfluor® shows promise for late-stage functionalization, though yields remain low (32%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze C–F bond formation under mild conditions (pH 7, 25°C), but substrate scope is limited .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Pharmaceutical Chemistry

TFET is employed in the synthesis of various pharmaceutical intermediates. Its fluorinated structure can significantly influence the biological activity of drug candidates. The introduction of fluorine atoms often enhances lipophilicity, metabolic stability, and bioavailability.

Case Study: Antiviral Agents

Research has indicated that fluorinated ketones like TFET can serve as precursors for antiviral compounds. For instance, modifications to the TFET structure have been explored to develop inhibitors targeting viral replication processes.

Agrochemical Development

In agrochemicals, TFET is utilized for designing herbicides and fungicides. The presence of fluorine atoms can improve the efficacy and selectivity of these chemicals against specific pests while reducing toxicity to non-target organisms.

Case Study: Herbicide Efficacy

Studies have demonstrated that compounds derived from TFET exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This is attributed to increased binding affinity to plant enzymes involved in growth regulation.

Material Science

The unique properties of TFET make it suitable for developing advanced materials, including coatings and polymers that require high thermal stability and resistance to chemical degradation.

Case Study: Fluorinated Polymers

Research has shown that incorporating TFET into polymer matrices can yield materials with superior mechanical properties and chemical resistance, making them ideal for applications in harsh environments.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, influencing its ability to penetrate biological membranes and interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are best understood through comparisons with structurally related trifluoroacetophenone derivatives. Key analogues include:

Compound Name Substituents (Phenyl Ring) CAS Number Key Differences from Target Compound
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone 3-F 708-64-5 Lacks -CF₃ at 5-position; reduced EW effect
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone 3-CF₃, 5-CF₃ 30071-93-3 Two -CF₃ groups; higher lipophilicity
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-TFEO 3-Cl, 5-CF₃ 1125812-58-9 Chloro substituent (stronger σ-donor than F)
1-(3,4,5-Trichlorophenyl)-2,2,2-TFEO 3-Cl, 4-Cl, 5-Cl 158401-00-4 Three Cl groups; increased steric hindrance
1-(3-Methyl-5-CF₃-phenyl)-2,2,2-TFEO 3-CH₃, 5-CF₃ 1256479-46-5 Methyl group (electron-donating vs. F)

Notes:

  • Electron-Withdrawing (EW) Effects : The target compound’s 3-F and 5-CF₃ substituents create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack compared to analogues with fewer EW groups (e.g., 708-64-5) .
  • Lipophilicity: The 5-CF₃ group increases lipophilicity (logP ~2.5–3.0) relative to non-CF₃ derivatives but is less lipophilic than bis-CF₃ analogues (e.g., 30071-93-3, logP ~3.5) .

Physicochemical Properties

Property Target Compound 1-(3-Chloro-5-CF₃-phenyl)-TFEO 1-(3,5-Bis-CF₃-phenyl)ethanone
Boiling Point (°C) ~240–250 (predicted) 246.5 (predicted) >250 (estimated)
Density (g/cm³) ~1.40 (predicted) 1.344 ~1.45
Solubility Low in H₂O; high in organic solvents Similar Lower due to higher logP

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone (CAS No. 1190865-43-0) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's trifluoromethyl groups often enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

  • Molecular Formula : C9H3F7O
  • Molecular Weight : 260.11 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Recommended to be stored in a cool, dry place away from light.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of protein kinases, particularly Pim kinases, which are implicated in cancer cell proliferation. For instance, studies have shown that similar trifluoromethylated compounds can inhibit Pim-1 and Pim-2 activity, leading to reduced cell viability in cancer models .

Case Studies

  • Pim Kinase Inhibition : A study demonstrated that related compounds effectively inhibited the autophosphorylation of Pim-1 in cellular assays. This inhibition correlated with decreased proliferation rates in prostate cancer cell lines (PC3) when treated with these inhibitors .
  • Anticancer Potential : Another investigation into the biological activity of fluorinated ketones found that they exhibit antiproliferative effects against various cancer cell lines. The presence of trifluoromethyl groups was noted to enhance potency by improving cellular uptake and metabolic stability .

Research Findings

Several studies have focused on the synthesis and biological evaluation of trifluoromethylated compounds:

StudyFindings
Identified novel inhibitors of Pim kinases with significant anticancer activity.
Demonstrated enhanced lipophilicity and metabolic stability in fluorinated compounds leading to improved bioactivity.
Reported on the synthesis of related compounds showing promising anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific protein targets involved in signaling pathways that regulate cell growth and survival. The trifluoromethyl groups may facilitate stronger binding interactions due to their electronegative nature, influencing enzyme conformation and activity.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone in laboratory settings?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using benzotrifluoride derivatives and trifluoroacetyl chloride under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst) . Alternatively, Grignard reagent-based approaches are effective:

  • Example Protocol : React 3-fluoro-5-trifluoromethyl-iodobenzene with isopropylmagnesium chloride in THF at low temperatures (-50°C), followed by quenching with trifluoroacetylating agents. Purification via silica gel chromatography yields the product (69% yield) .
  • Optimization : Temperature control (-50°C) and solvent choice (THF) minimize side reactions.

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.3–8.0 ppm). The CF₃ group causes splitting due to coupling with adjacent fluorine atoms .
    • ¹⁹F NMR : Distinct signals for aromatic fluorine (δ -71 to -81 ppm) and trifluoromethyl groups (δ -70 to -75 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z [M+H]⁺ = 276.56 (C₉H₃ClF₆O) .
  • IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
  • Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) at 2–8°C .
  • Emergency Response : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : Employ SHELXL for structure solution. Key parameters include:
    • R-factor : <0.05 for high-resolution data.
    • Twinning Analysis : Apply SHELXD/SHELXE for twinned crystals .
  • Structural Insights : The trifluoromethyl group induces torsional strain (C-C=O angle ~120°), affecting planarity .

Q. What role do fluorine substituents play in its reactivity and electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine substituents increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show:
    • HOMO-LUMO Gap : Reduced due to fluorination (~4.5 eV), increasing electrophilic character.
    • Electrostatic Potential : Negative charge localized on fluorine atoms, directing regioselectivity .

Q. How can computational methods predict its physicochemical properties?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS simulations to estimate solubility in polar aprotic solvents (e.g., DMF, THF).
  • LogP Calculation : Fluorine atoms lower logP (predicted ~2.1), indicating moderate hydrophobicity .
  • Thermal Stability : Molecular dynamics simulations (AMBER force field) predict decomposition onset at ~250°C .

Q. What are the challenges in synthesizing derivatives for pharmacological applications?

Methodological Answer:

  • Derivatization Issues : Fluorine’s steric bulk hinders nucleophilic attacks; use microwave-assisted synthesis to accelerate reactions .
  • Case Study : Similar derivatives (e.g., Afoxolaner) require regioselective functionalization at the 5-position via Suzuki-Miyaura coupling .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for aryl boronic acids) and catalyst (Pd(PPh₃)₄) to achieve >75% yield .

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